2-propoxy-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-propoxypyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-7-15-10-8-11(14)13-6-4-3-5-9(13)12-10/h3-6,8H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWLEQHYPMISKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=O)N2C=CC=CC2=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Propoxy 4h Pyrido 1,2 a Pyrimidin 4 One and Its Precursors
Strategies for Constructing the Pyrido[1,2-a]pyrimidin-4-one Core Scaffold
Condensation Reactions Utilizing 2-Aminopyridines
The reaction between 2-aminopyridines and various three-carbon synthons is the most prevalent and versatile method for constructing the pyrido[1,2-a]pyrimidin-4-one ring system. These synthons typically include β-keto esters, alkynoates, and malonate derivatives.
Thermal-induced cyclization is a classical and straightforward method for synthesizing the pyrido[1,2-a]pyrimidin-4-one core. This approach often involves the initial condensation of a 2-aminopyridine (B139424) with a suitable partner, followed by heating to induce ring closure.
A common strategy involves the reaction of 2-aminopyridines with malonate derivatives, such as isopropylidene methoxymethylenemalonate. The resulting intermediate, an isopropylidene (2-pyridylamino)methylenemalonate, undergoes thermal cyclization and decarboxylation to yield the final halogenated 4H-pyrido[1,2-a]pyrimidin-4-one. researchgate.net While effective, these conventional thermal methods can require harsh conditions and high temperatures. rsc.org
| Starting Materials | Intermediate | Product | Conditions |
| 2-Aminopyridines, Isopropylidene methoxymethylenemalonate | Isopropylidene (2-pyridylamino)methylenemalonate | Halogenated 4H-pyrido[1,2-a]pyrimidin-4-one | Thermal |
This table illustrates a typical thermal cyclization and decarboxylation pathway.
To overcome the limitations of thermal methods, various catalysts have been employed to facilitate the condensation and cyclization under milder conditions. These catalysts enhance reaction rates, improve yields, and broaden the substrate scope.
Acid Catalysts: Polyphosphoric acid (PPA) is frequently used to promote the condensation of 2-aminopyridines with β-keto esters or ethyl ethoxymethylenemalonate, leading to the formation of the pyrido[1,2-a]pyrimidin-4-one scaffold in good yields. researchgate.net
Metal Catalysts:
Copper-Catalyzed Systems: A one-pot tandem reaction using a Copper(I) iodide (CuI) catalyst has been developed for the synthesis of multi-substituted pyrido[1,2-a]pyrimidin-4-ones. rsc.orgnih.govrsc.org This method involves a C-N bond formation followed by an intramolecular amidation, starting from 2-halopyridines and (Z)-3-amino-3-arylacrylate esters. rsc.orgnih.govrsc.org This copper-catalyzed approach offers an alternative to more expensive precious metals like palladium and rhodium. nih.gov Copper catalysts can also promote a domino synthesis from 2-aminopyridine and 1,4-enediones in the presence of air. researchgate.net
Other Metal Catalysts: Bismuth(III) chloride (BiCl3) has been shown to be an effective, cheap, and non-toxic catalyst for the solvent-free reaction of 2-aminopyridines and β-oxo esters. researchgate.net Silver trifluoromethanesulfonate (AgSO3CF3) has also been utilized to catalyze the intermolecular cyclization of 2-aminopyridines with various alkynoates, producing 2-substituted 4H-pyrido[1,2-a]pyrimidin-4-ones in good yields under convenient conditions. researchgate.net
Heteropolyacid Catalysts: Aluminium exchanged tungstophosphoric acid salts have been prepared and used as heterogeneous catalysts for these syntheses. researchgate.net
| Catalyst | Reactant 1 | Reactant 2 | Key Features |
| Polyphosphoric acid (PPA) | 2-Aminopyridine | β-Keto ester | Acid-promoted condensation researchgate.net |
| Copper(I) iodide (CuI) | 2-Halopyridine | (Z)-3-Amino-3-arylacrylate | Tandem C-N coupling and amidation rsc.orgnih.gov |
| Bismuth(III) chloride (BiCl3) | 2-Aminopyridine | β-Oxo ester | Solvent-free, non-toxic researchgate.net |
| Silver trifluoromethanesulfonate (AgSO3CF3) | 2-Aminopyridine | Alkynoate | Good functional group tolerance researchgate.net |
This table summarizes various catalyst systems used in the synthesis of the pyrido[1,2-a]pyrimidin-4-one core.
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. These "green" approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.
One notable green synthesis involves using ethylene glycol as a recyclable and biodegradable promoting solvent for the condensation of 2-aminopyridines with β-keto esters or alkynoates. researchgate.netresearchgate.net This method proceeds in the absence of a catalyst and is praised for being non-toxic and environmentally friendly. researchgate.net Similarly, heating 2-aminopyridine with nitrocyclopropane in water provides another green route to these derivatives. researchgate.net
Solvent-free reactions represent another key aspect of green chemistry. The aforementioned BiCl3-catalyzed reaction between 2-aminopyridines and β-oxo esters is an example of a successful solvent-free synthesis that produces water and alcohol as the only by-products. researchgate.net Mechanochemical approaches, using ball-milling in the absence of any solvent or catalyst, have also been established for related pyridopyrimidine systems, highlighting a cost-effective and environmentally benign pathway. rsc.org
Multi-component Reaction Strategies for Pyrido[1,2-a]pyrimidin-4-one Formation
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a final product, are highly valued for their efficiency and atom economy. researchgate.net Several MCR strategies have been developed for the rapid assembly of the pyrido[1,2-a]pyrimidine (B8458354) scaffold.
A prominent example is the one-pot, three-component reaction of 2-aminopyridines, aldehydes, and ketones/aldehydes, catalyzed by trifluoromethanesulfonic acid, which provides rapid access to highly substituted 4H-pyrido[1,2-a]pyrimidines. acs.orgnih.gov Another facile one-pot, three-component reaction involves aroylacetonitrile, a 2-amino-N-hetero compound, and an orthoester to form an intermediate that is subsequently cyclized. researchgate.net Additionally, a sequential four-component reaction of Meldrum's acid, benzaldehydes, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in water has been used to create related pyrido[1,2-a]pyrimidin-6-one derivatives. researchgate.net
| Number of Components | Reactants | Catalyst/Conditions | Product Type |
| Three | 2-Aminopyridine, Aldehyde, Ketone | Trifluoromethanesulfonic acid | Highly substituted 4H-pyrido[1,2-a]pyrimidines acs.orgnih.gov |
| Three | Aroylacetonitrile, 2-Amino-N-heterocycle, Orthoester | Heat, then acid cyclization | Pyrido[1,2-a]pyrimidine derivatives researchgate.net |
| Four | Meldrum's acid, Benzaldehyde, Nitroethylene derivative, Diamine | p-Toluene sulfonic acid (PTSA) in water | Pyrido[1,2-a]pyrimidin-6-one derivatives researchgate.net |
This table outlines different multi-component reaction strategies for synthesizing the pyrido[1,2-a]pyrimidine core and its analogues.
Novel Ring Transformation and Annulation Methodologies
Beyond traditional condensation reactions, novel synthetic routes involving ring transformations and annulation have emerged. These methods provide alternative pathways to the pyrido[1,2-a]pyrimidin-4-one core.
One such method involves the condensation of 2-aminopyridines with α-acetyl-γ-butyrolactone to form dihydrofuranone intermediates. These intermediates can then undergo cyclization using reagents like phosphorus oxychloride to furnish the desired pyrido[1,2-a]pyrimidines. researchgate.net Another innovative approach is the synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives by heating 2-aminopyridine with nitrocyclopropane in water. researchgate.net Formal (4+2) cyclization or annulation reactions, while more commonly applied to related heterocyclic systems like pyrido[1,2-a]pyrazines, represent a potential strategy for constructing the fused pyrimidine (B1678525) ring. mdpi.com
Introduction of the 2-Propoxy Moiety via O-Alkylation
The introduction of the 2-propoxy group onto the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is typically achieved through the O-alkylation of its 2-hydroxy precursor. This reaction targets the oxygen atom of the hydroxyl group at the 2-position, forming an ether linkage.
Alkylation of 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one Precursors
The precursor, 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, is synthesized by the condensation of 2-aminopyridine with a malonate derivative, a method noted for its efficiency. researchgate.net The subsequent alkylation of this precursor is a critical step for introducing the desired propoxy functionality.
Phase Transfer Catalysis (PTC) has been effectively employed for the selective O-alkylation of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. researchgate.net This technique is particularly advantageous as it facilitates the reaction between reactants present in different phases (solid-liquid in this case). The use of tetrabutylammonium bromide as a phase transfer catalyst in the presence of potassium carbonate as a base has been reported to successfully yield various 2-alkoxy products. researchgate.net The catalyst transports the deprotonated hydroxyl group from the solid phase (potassium carbonate) to the organic phase where the alkylating agent is present, thus enabling the reaction to proceed.
The successful installation of the propoxy group is dependent on the optimization of several reaction parameters. While specific details for the propoxy group were not the sole focus of the broader study on PTC alkylation, the principles for optimizing the synthesis of 2-alkoxy derivatives are applicable. researchgate.net Key variables to consider for optimization include the choice of solvent, the nature of the base, the reaction temperature, and the duration of the reaction. The goal is to achieve a high yield of the desired 2-propoxy derivative while minimizing potential side reactions, such as N-alkylation. The general study on alkylation using PTC conditions with alkyl halides resulted in fair yields of the 2-alkoxy products. researchgate.net
Below is a representative table of reaction components and their roles in the O-alkylation process.
| Component | Function | Examples |
| Substrate | The starting material to be alkylated. | 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one |
| Alkylating Agent | Provides the propoxy group. | 1-bromopropane, 1-iodopropane (B42940) |
| Base | Deprotonates the hydroxyl group. | Potassium carbonate (K2CO3) |
| Phase Transfer Catalyst | Facilitates the reaction between phases. | Tetrabutylammonium bromide (TBAB) |
| Solvent | The medium for the reaction. | Acetonitrile, Dimethylformamide (DMF) |
Alternative Synthetic Routes for Selective 2-Propoxy Substitution
While PTC-mediated O-alkylation is a prominent method, other synthetic strategies can be envisioned for the selective introduction of a 2-propoxy group. These could involve the use of different activating agents for the hydroxyl group or alternative reaction conditions that favor O-alkylation over N-alkylation. For instance, Williamson ether synthesis under non-PTC conditions with a suitable base and solvent system could be explored. The choice of the base is critical in determining the site of alkylation, as stronger bases might lead to a higher proportion of N-alkylation.
Purification and Isolation Techniques for Pyrido[1,2-a]pyrimidin-4-one Derivatives
Following the synthesis, the purification and isolation of 2-propoxy-4H-pyrido[1,2-a]pyrimidin-4-one are essential to obtain a product of high purity. Standard laboratory techniques are employed for this purpose. The crude product is typically subjected to recrystallization from an appropriate solvent or a mixture of solvents to remove unreacted starting materials and byproducts. The choice of solvent for recrystallization is determined by the solubility characteristics of the desired compound and the impurities.
For more challenging separations, column chromatography is a powerful technique. A suitable stationary phase, such as silica gel, and a mobile phase (a single solvent or a mixture of solvents of varying polarity) are selected to achieve effective separation of the target compound from any impurities. The progress of the purification can be monitored by thin-layer chromatography (TLC).
The identity and purity of the final product are confirmed through various analytical techniques, including:
Melting Point Determination: A sharp melting point range is indicative of a pure compound.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
Infrared (IR) Spectroscopy: Confirms the presence of characteristic functional groups.
Mass Spectrometry (MS): Determines the molecular weight of the compound.
A summary of common purification and characterization techniques is provided in the table below.
| Technique | Purpose |
| Recrystallization | Purification of solid compounds. |
| Column Chromatography | Separation of components in a mixture. |
| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and assessing purity. |
| Melting Point Analysis | Determination of purity. |
| NMR, IR, Mass Spectrometry | Structural elucidation and confirmation. |
Reactivity and Functionalization of 2 Propoxy 4h Pyrido 1,2 a Pyrimidin 4 One
Reactivity of the Pyrido[1,2-a]pyrimidin-4-one Ring System with a 2-Propoxy Substituent
Catalytic Hydrogenation and Other Reduction Reactions
The reduction of the 4H-pyrido[1,2-a]pyrimidin-4-one ring system has been investigated to produce partially or fully saturated derivatives. While studies specifically detailing the reduction of the 2-propoxy derivative are limited, research on the parent scaffold provides significant insight into its reactivity.
Catalytic hydrogenation of the pyrido[1,2-a]pyrimidin-4-one nucleus can lead to saturation of the pyridine (B92270) ring. For instance, hydrogenation of certain derivatives over Raney Nickel has been shown to afford the corresponding 6,7,8,9-tetrahydro derivatives. nih.gov Further reduction of these tetrahydro compounds can be achieved using reagents like potassium borohydride, leading to 1,6,7,8,9,9a-hexahydro derivatives. nih.gov These transformations highlight the susceptibility of the pyridine portion of the fused ring system to reduction under standard catalytic conditions, a reactivity pattern that is expected to be shared by the 2-propoxy analog.
The carbonyl group at the C4-position and the enamine-like double bond within the pyrimidinone ring represent other potential sites for reduction, although these are generally more resistant to catalytic hydrogenation compared to the pyridine ring.
N-Alkylation and Related Nitrogen-Centered Transformations
The nitrogen atoms within the 4H-pyrido[1,2-a]pyrimidin-4-one core, particularly the bridgehead nitrogen (N1), can be targeted for functionalization, although this is less common than C-H functionalization. Studies on the general reactivity of the pyrido[1,2-a]pyrimidin-4-one system have explored N-alkylation. rsc.org However, the bridgehead nitrogen's lone pair is involved in the aromatic system, making it less nucleophilic and thus less reactive towards alkylating agents compared to non-aromatic amines.
Transformations involving the exocyclic nitrogen of 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one derivatives are more prevalent. For example, these amino groups can be readily alkylated or used as handles for building more complex structures. nih.gov While 2-propoxy-4H-pyrido[1,2-a]pyrimidin-4-one lacks an exocyclic amino group, understanding the reactivity of the ring nitrogens is key to predicting its behavior in various synthetic transformations.
Transition Metal-Catalyzed Cross-Coupling Reactions for Further Derivatization
Transition metal catalysis offers powerful tools for the C-H functionalization and derivatization of the 4H-pyrido[1,2-a]pyrimidin-4-one skeleton, enabling the introduction of a wide array of substituents.
Palladium-catalyzed reactions are highly effective for the direct functionalization of C-H bonds in the 4H-pyrido[1,2-a]pyrimidin-4-one system, with the C3 position being particularly reactive.
C3 Alkenylation: A general and efficient method for the direct C3 alkenylation of various 4H-pyrido[1,2-a]pyrimidin-4-ones has been developed. nih.govresearchgate.net This reaction typically employs a palladium catalyst, such as Pd(OAc)₂, and an oxidant like AgOAc/O₂. nih.gov The reaction demonstrates high regioselectivity for the C3 position and can be used to couple the scaffold with a variety of alkenes, including acrylate (B77674) esters, styrenes, and methyl vinyl ketone, in moderate to excellent yields. nih.gov
| Entry | Pyrido[1,2-a]pyrimidin-4-one Substrate | Alkene Coupling Partner | Catalyst/Oxidant | Yield (%) |
| 1 | 2-methyl | Ethyl acrylate | Pd(OAc)₂ / AgOAc/O₂ | 85 |
| 2 | 2-phenyl | Styrene | Pd(OAc)₂ / AgOAc/O₂ | 78 |
| 3 | 2-H | Methyl vinyl ketone | Pd(OAc)₂ / AgOAc/O₂ | 65 |
| 4 | 2-methyl | Acrylamide | Pd(OAc)₂ / AgOAc/O₂ | 72 |
Table 1: Examples of Palladium-Catalyzed C3-Alkenylation of 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives. nih.gov
C-H Arylation: C-H arylation provides a direct route to introduce aryl groups onto the heterocyclic core. While direct C-H arylation of the 2-propoxy derivative has not been extensively detailed, related structures undergo this transformation readily. For instance, visible-light-induced, photocatalyst-free C-H arylation of 4H-pyrido[1,2-a]pyrimidin-4-ones with aryl diazonium salts has been reported to provide ortho-arylated products. nih.gov Furthermore, chelation-assisted palladium-catalyzed ortho-acyloxylation of 2-aryl-4H-pyrido[1,2-a]pyrimidin-4-ones has been demonstrated, showcasing functionalization of the appended aryl ring.
Copper catalysis is instrumental in the synthesis and functionalization of the 4H-pyrido[1,2-a]pyrimidin-4-one core, often through domino or tandem reactions that build the heterocyclic system in a single pot. A notable example is the copper-catalyzed domino synthesis from 1,4-enediones and 2-aminoheterocycles, using air as a green oxidant. This process involves a sequence of aza-Michael addition, aerobic dehydrogenation, and intramolecular amidation.
Another powerful copper-catalyzed approach involves a one-pot tandem Ullmann-type C-N bond formation followed by an intramolecular amidation reaction. This method allows for the modular synthesis of multi-substituted pyrido[1,2-a]pyrimidin-4-ones from readily available 2-halopyridines and (Z)-3-amino-3-arylacrylate esters.
| 2-Halopyridine | (Z)-3-Amino-3-arylacrylate Ester | Catalyst/Base | Solvent/Temp | Product Yield (%) |
| 2-chloropyridine | Ethyl (Z)-3-amino-3-phenylacrylate | CuI / K₂CO₃ | DMF / 130°C | 85 |
| 2-bromopyridine | Methyl (Z)-3-amino-3-(4-methoxyphenyl)acrylate | CuI / K₂CO₃ | DMF / 130°C | 92 |
| 2-chloro-5-nitropyridine | Ethyl (Z)-3-amino-3-(4-chlorophenyl)acrylate | CuI / Cs₂CO₃ | DMF / 130°C | 78 |
Table 2: Examples of Copper-Catalyzed Tandem Synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives.
Ruthenium catalysts have emerged as effective tools for C-H bond activation and oxidative annulation reactions to construct complex fused heterocyclic systems. While applications directly on a pre-formed this compound are still developing, ruthenium-catalyzed oxidative annulation has been successfully applied to synthesize related pyridone structures through C-H/N-H bond functionalizations.
More specifically, a ruthenium(II)-catalyzed direct oxidative (4+3) C-H/C-H annulation of 2-aryl-4H-pyrido[1,2-a]pyrimidin-4-ones with allyl alcohol has been described. This method allows for the construction of a seven-membered ring fused to the pyridopyrimidinone core, yielding complex polycyclic products in moderate to good yields. This transformation highlights the potential for advanced derivatization of the scaffold through ruthenium catalysis.
Reactivity of the Propoxy Group
The 2-propoxy group is a key functional handle on the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold. As part of a vinylogous carbamate (B1207046) system, it significantly influences the electronic properties of the ring and has its own characteristic reactivity.
Nucleophilic Aromatic Substitution (SNAr): The C2 position of the pyrimidin-4-one ring is electron-deficient, making it susceptible to nucleophilic attack. The propoxy group can potentially act as a leaving group in SNAr reactions, particularly if activated. Research on related 2-alkoxy and 2-chloro pyrimidinone systems shows that this position is reactive toward strong nucleophiles. For example, 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one readily reacts with amines, like N-ethylbenzylamine, to yield the corresponding 2-amino derivatives in excellent yield. nih.gov While an alkoxy group is a poorer leaving group than a halide, its substitution by stronger nucleophiles under forcing conditions is a plausible transformation. The relative reactivity of positions on the pyrimidine (B1678525) ring is a subject of detailed study, with C4 and C2 being the most activated sites for nucleophilic attack. stackexchange.comechemi.com
Hydrolysis: The enol ether-like character of the 2-propoxy group makes it susceptible to hydrolysis under acidic conditions. This reaction would cleave the propyl ether bond to yield 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. nih.gov This product exists in tautomeric equilibrium with its 2,4-dione form. This conversion can be a strategic step in a synthetic sequence, allowing for the subsequent functionalization of the C2-hydroxyl group, for example, through alkylation to introduce different alkoxy groups. researchgate.net
Cleavage and Exchange Reactions of the Ether Linkage
The ether bond in this compound is generally stable under neutral and basic conditions. However, it is susceptible to cleavage under strongly acidic conditions, a characteristic reaction of ethers. masterorganicchemistry.commasterorganicchemistry.comyoutube.comlibretexts.org The reaction typically proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Subsequently, a nucleophile can attack the carbon atom of the propyl group.
The most common reagents for ether cleavage are strong hydrogen halides, such as hydrogen iodide (HI) and hydrogen bromide (HBr). masterorganicchemistry.commasterorganicchemistry.com The choice of reagent and reaction conditions can influence the reaction pathway, which can proceed through either an S_N1 or S_N2 mechanism, depending on the structure of the alkyl group. masterorganicchemistry.comlibretexts.org Given that the propoxy group is a primary ether, the cleavage is expected to proceed via an S_N2 mechanism. masterorganicchemistry.com
In a typical reaction, treatment of this compound with a strong acid like HBr would lead to the formation of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one and 1-bromopropane. The reaction is initiated by the protonation of the ether oxygen, followed by the nucleophilic attack of the bromide ion on the least sterically hindered carbon of the propyl group.
Table 1: Illustrative Ether Cleavage Reactions
| Reactant | Reagent | Expected Products | Reaction Type |
|---|---|---|---|
| This compound | HBr (conc.) | 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, 1-bromopropane | Acid-catalyzed ether cleavage (S_N2) |
| This compound | HI (conc.) | 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, 1-iodopropane (B42940) | Acid-catalyzed ether cleavage (S_N2) |
Exchange reactions, where the propoxy group is replaced by another functional group, can be envisioned as a two-step process involving cleavage followed by a subsequent reaction. For instance, the initially formed 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one could be further functionalized. Alternatively, direct nucleophilic substitution at the 2-position of the pyridopyrimidinone ring is also a possibility, although this would likely require activation, as the 2-alkoxy group is not an exceptionally good leaving group without prior protonation. The reactivity of 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one with various nucleophiles suggests that the 2-position is susceptible to nucleophilic attack, which could be a potential route for exchange reactions if the ether linkage can be converted to a better leaving group. researchgate.net
Functionalization and Modification of the Propyl Chain
The propyl chain of this compound offers several sites for chemical modification, allowing for the introduction of new functional groups and the modulation of the molecule's properties. These modifications can be achieved through various organic reactions, primarily targeting the C-H bonds of the propyl group.
One of the most common strategies for functionalizing alkyl chains is through radical reactions. nih.gov Radical halogenation, for instance, can introduce a halogen atom (e.g., bromine or chlorine) onto the propyl chain. The regioselectivity of this reaction is dependent on the stability of the resulting radical intermediate, with secondary C-H bonds being more reactive than primary C-H bonds. Therefore, bromination of the propyl chain would be expected to preferentially occur at the second carbon atom (the methylene (B1212753) group adjacent to the terminal methyl group).
Once halogenated, the propyl chain can undergo a variety of nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups, such as amines, azides, cyanides, and thiols.
Another potential avenue for functionalization is through oxidation reactions. Selective oxidation of the terminal methyl group could yield a primary alcohol, which could then be further oxidized to an aldehyde or a carboxylic acid. These functional groups can serve as handles for further synthetic transformations.
Table 2: Illustrative Propyl Chain Functionalization Reactions
| Starting Material | Reagent(s) | Expected Major Product | Reaction Type |
|---|---|---|---|
| This compound | N-Bromosuccinimide (NBS), light/heat | 2-(2-bromopropoxy)-4H-pyrido[1,2-a]pyrimidin-4-one | Radical Halogenation |
| 2-(2-bromopropoxy)-4H-pyrido[1,2-a]pyrimidin-4-one | NaN3 | 2-(2-azidopropoxy)-4H-pyrido[1,2-a]pyrimidin-4-one | Nucleophilic Substitution |
| This compound | KMnO4 (controlled conditions) | 2-(3-hydroxypropoxy)-4H-pyrido[1,2-a]pyrimidin-4-one | Oxidation |
The introduction of functional groups on the propyl chain can significantly impact the physicochemical properties of the parent molecule, such as its solubility, lipophilicity, and potential for intermolecular interactions. rsc.org
Computational Chemistry and Theoretical Studies of 2 Propoxy 4h Pyrido 1,2 a Pyrimidin 4 One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of a molecule. These methods can provide a deep understanding of its electronic properties and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful computational tool used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic properties. For the broader class of pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with various basis sets, are employed to predict molecular geometries and electronic structures. irjweb.com However, specific studies detailing the optimized geometry and electronic properties of 2-propoxy-4H-pyrido[1,2-a]pyrimidin-4-one are not found in the surveyed literature.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Related Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular reactivity and stability. aimspress.com For various pyrimidine derivatives, HOMO-LUMO analysis has been instrumental in understanding their chemical behavior. irjweb.com A detailed analysis of the HOMO-LUMO energies and the resulting reactivity descriptors for this compound has not been publicly reported.
Charge Distribution and Electrostatic Potential Surface Analysis
The distribution of electron density within a molecule and its resulting molecular electrostatic potential (MEP) surface are crucial for understanding intermolecular interactions, particularly in biological systems. The MEP map identifies regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack. While this is a standard computational analysis for drug-like molecules, specific MEP maps and detailed charge distribution analyses for this compound are not available in the reviewed scientific literature.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. juniperpublishers.comq-chem.com It helps to understand charge transfer, hyperconjugative interactions, and the stability arising from electron delocalization. Such analyses are valuable for understanding the fine details of molecular structure and bonding. juniperpublishers.com There are no specific NBO analysis reports for this compound in the available literature.
Molecular Docking Simulations for Exploring Potential Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For derivatives of the pyrido[1,2-a]pyrimidin-4-one scaffold, molecular docking studies have been employed to investigate their binding modes with various biological targets, such as the protein tyrosine phosphatase SHP2. nih.gov These simulations provide valuable insights into the potential mechanism of action and can guide the design of more potent inhibitors. However, molecular docking studies specifically featuring this compound as the ligand are not described in the available research.
In Silico Prediction of Reactivity and Selectivity
Similarly, specific in silico predictions of the chemical reactivity and selectivity for this compound are absent from the current body of scientific literature. Computational methods like Density Functional Theory (DFT) are often employed to calculate molecular orbitals (e.g., HOMO and LUMO) and electrostatic potential maps, which help in predicting sites susceptible to nucleophilic or electrophilic attack. Without such dedicated studies on this particular compound, no data on its predicted reactivity, kinetic stability, or selectivity in chemical reactions can be reported.
Future computational research is necessary to elucidate the specific molecular properties and potential biological activity of this compound, which would be valuable for guiding further experimental studies.
Structure Activity Relationship Sar Studies on Pyrido 1,2 a Pyrimidin 4 One Derivatives with 2 Alkoxy Substituents
Impact of 2-Alkoxy Substitution on Pyrido[1,2-a]pyrimidin-4-one Scaffold Properties and Reactivity
The introduction of an alkoxy group, such as a propoxy group, at the 2-position of the pyrido[1,2-a]pyrimidin-4-one core significantly influences the molecule's electronic and steric characteristics. The oxygen atom of the alkoxy group can donate electron density into the pyrimidine (B1678525) ring through resonance, which can affect the reactivity of the entire heterocyclic system. This electron-donating nature can modulate the basicity of the ring nitrogens and influence the molecule's ability to participate in hydrogen bonding, a critical factor for receptor binding.
Furthermore, the alkyl portion of the alkoxy group imparts lipophilicity, which can enhance membrane permeability and affect the compound's pharmacokinetic profile. The size and conformation of the alkyl chain also introduce steric bulk, which can dictate the molecule's orientation within a biological target's binding pocket. For instance, the presence of a 2-alkoxy substituent has been explored in the development of potential antiallergic agents, although specific compounds with this feature did not show efficacy in passive cutaneous anaphylactic reaction tests in rats. nih.gov The reactivity of the scaffold can also be altered; for example, the 2-position is often a site for synthetic modification, and the nature of the alkoxy group can influence the feasibility and outcome of subsequent chemical transformations.
Comparative Analysis of 2-Propoxy vs. Other Alkoxy Substituents (e.g., Methoxy (B1213986), Ethoxy) in SAR Context
A systematic comparison of different 2-alkoxy substituents is fundamental to understanding the SAR for this class of compounds. The length and branching of the alkyl chain can lead to significant differences in biological activity. While specific, comprehensive studies directly comparing a series of 2-methoxy, 2-ethoxy, and 2-propoxy analogues on the pyrido[1,2-a]pyrimidin-4-one scaffold are not extensively detailed in publicly available literature, general principles of medicinal chemistry allow for a theoretical analysis.
Increasing the alkyl chain length from methoxy to ethoxy, and then to propoxy, systematically increases the lipophilicity and steric bulk. This progression can lead to a "lipophilic cliff," where a small change in structure results in a dramatic change in activity. For example, the added length of the propoxy group compared to a methoxy group might allow it to access a hydrophobic pocket within a target enzyme or receptor that smaller groups cannot reach, thereby enhancing binding affinity. Conversely, if the binding site is sterically constrained, the larger propoxy group could clash with the receptor surface, leading to a decrease or complete loss of activity.
In a study on 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives as aldose reductase inhibitors, the methylation of hydroxyl groups on the phenyl ring (creating methoxy groups) resulted in inactive or significantly less active compounds. This suggests that for that specific target, a hydrogen bond donor was crucial, and the introduction of even the smallest alkoxy group was detrimental. This highlights the target-dependent nature of SAR and the importance of empirical testing.
The following interactive table illustrates the physicochemical differences between these common alkoxy substituents, which form the basis for their differential effects in an SAR context.
| Substituent | Formula | Molecular Weight ( g/mol ) | Calculated LogP | Steric Hindrance |
| Methoxy | -OCH₃ | 31.03 | 0.05 | Low |
| Ethoxy | -OCH₂CH₃ | 45.06 | 0.45 | Moderate |
| Propoxy | -OCH₂CH₂CH₃ | 59.09 | 0.95 | Moderate-High |
Note: LogP values are estimations and can vary based on the calculation method and the rest of the molecular structure.
Design and Synthesis of 2-Propoxy-4H-pyrido[1,2-a]pyrimidin-4-one Analogues for Systematic SAR Exploration
The systematic exploration of SAR for the 2-propoxy derivative requires the strategic design and synthesis of a library of analogues. The primary synthetic route to 2-alkoxy-4H-pyrido[1,2-a]pyrimidin-4-ones generally involves the cyclocondensation of a 2-aminopyridine (B139424) derivative with a β-ketoester.
To synthesize this compound and its analogues, a common starting point is the reaction of 2-aminopyridine with an appropriate propanoylacetate ester. A more versatile approach for creating a series of 2-alkoxy analogues starts with a 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one intermediate. This intermediate can exist in tautomeric forms and can be alkylated using various alkyl halides (e.g., propyl iodide, ethyl bromide, methyl iodide) in the presence of a base to yield the desired 2-alkoxy derivatives.
General Synthetic Scheme:
Synthesis of the core scaffold: Reaction of 2-aminopyridine with diethyl malonate or a similar precursor can yield 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.
Alkylation: The resulting 2-hydroxy intermediate is then treated with an alkyl halide (e.g., 1-iodopropane (B42940) for the propoxy derivative) and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) to install the alkoxy group.
To conduct a systematic SAR exploration, analogues would be designed by:
Varying the Alkoxy Chain: Synthesizing a series with methoxy, ethoxy, isopropoxy, butoxy, and other related groups to probe the effect of chain length, branching, and lipophilicity.
Modifying the Pyrido[1,2-a]pyrimidin-4-one Core: Introducing substituents (e.g., methyl, halogen, nitro) at other available positions (such as 6, 7, 8, or 9) on the pyridone ring to investigate electronic and steric effects in combination with the 2-propoxy group.
Introducing Functional Groups on the Alkoxy Chain: Appending polar groups (e.g., hydroxyl, amino) to the propoxy chain to explore potential new hydrogen bonding interactions.
Such a systematic approach, combining targeted synthesis and subsequent biological evaluation, is essential to fully elucidate the structure-activity relationships and optimize the therapeutic potential of this compound derivatives.
Conclusion and Future Research Directions
Summary of Current Academic Understanding of 2-propoxy-4H-pyrido[1,2-a]pyrimidin-4-one
Currently, the academic understanding of this compound is in its infancy. The available information is primarily limited to its basic chemical identifiers, such as its molecular formula (C₁₁H₁₂N₂O₂) and CAS number (94882-00-5), largely sourced from commercial chemical suppliers. researchgate.netmolport.com There is a notable absence of dedicated scholarly articles detailing its synthesis, reactivity, or biological activity.
However, the broader class of pyrido[1,2-a]pyrimidin-4-ones has been extensively investigated. This scaffold is recognized as a "privileged" structure in drug discovery, forming the backbone of compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antiallergic properties. nih.govnih.gov The synthesis of the core ring system is well-established, often involving the cyclization of 2-aminopyridines with various carbon synthons. researchgate.net This wealth of information on related compounds provides a solid foundation for initiating targeted research into the specific properties and potential applications of the 2-propoxy derivative.
Unexplored Reactivity and Functionalization Pathways for Advanced Synthesis
The future of this compound in synthetic chemistry lies in the exploration of its untapped reactivity and the development of novel functionalization pathways. Based on the known chemistry of the pyrido[1,2-a]pyrimidin-4-one core, several avenues for advanced synthesis can be proposed.
Late-stage functionalization of the pyrimidine (B1678525) ring is a critical strategy for designing new pharmaceuticals and materials. researchgate.net For instance, palladium-catalyzed C-H activation has been successfully employed for the C3 alkenylation of 4H-pyrido[1,2-a]pyrimidin-4-ones, offering a regioselective method to introduce new substituents. nih.gov Applying such modern catalytic methods to this compound could yield a library of novel derivatives with potentially enhanced biological activities.
Furthermore, the reactivity of the propoxy group itself presents opportunities for chemical modification. Ether cleavage followed by the introduction of different alkyl or aryl substituents could be a straightforward yet effective strategy for generating structural diversity. The exploration of multicomponent reactions, which have proven effective for the synthesis of the core scaffold, could also be adapted for the one-pot synthesis of complex derivatives of this compound. researchgate.net
Advanced Computational Modeling for Predictive Insights and Targeted Design
To accelerate the discovery of new applications for this compound, advanced computational modeling will be an indispensable tool. Molecular docking and molecular dynamics studies have been instrumental in understanding the binding modes of other pyrido[1,2-a]pyrimidin-4-one derivatives with biological targets, such as the SHP2 enzyme. nih.gov
Similar in silico approaches can be employed to predict the potential biological targets of this compound. By screening this compound against a wide range of protein structures, researchers can identify potential protein-ligand interactions and prioritize experimental validation. This predictive approach can significantly reduce the time and resources required for drug discovery.
Computational methods can also guide the design of new derivatives with improved properties. By modeling the effects of different functional groups on the electronic and steric properties of the molecule, it is possible to design compounds with enhanced binding affinity, selectivity, and pharmacokinetic profiles. For example, computational tools can help in the rational design of derivatives with improved anticoagulant properties by targeting the active site of thrombin. nih.gov
Strategic Development of this compound Derivatives Towards Novel Chemical Entities
The strategic development of derivatives of this compound should be guided by a clear understanding of the structure-activity relationships (SAR) within the broader class of pyrido[1,2-a]pyrimidin-4-ones. The existing literature on the anticancer and anti-inflammatory activities of various derivatives provides a valuable starting point for designing new chemical entities. nih.govresearchgate.net
A systematic approach to derivatization should be adopted, focusing on the modification of key positions on the pyrido[1,2-a]pyrimidine (B8458354) ring system. The synthesis and biological evaluation of a focused library of compounds with variations at different positions of the scaffold will help to elucidate the SAR for this specific subclass of compounds.
The ultimate goal is to identify lead compounds with potent and selective biological activity. These lead compounds can then be further optimized through medicinal chemistry efforts to improve their drug-like properties, paving the way for the development of novel therapeutics. The pyrido[1,2-a]pyrimidine scaffold has already yielded promising candidates in various therapeutic areas, and a focused research program on this compound and its derivatives holds the potential to contribute to this legacy.
Q & A
Basic: What are the common synthetic routes for preparing 2-propoxy-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives?
The synthesis of 2-propoxy derivatives typically begins with functionalizing the pyrido[1,2-a]pyrimidin-4-one core. A widely used method involves substituting a chlorine atom at the 2-position (e.g., 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one) with propoxy groups via nucleophilic aromatic substitution. For example, reacting 2-chloro derivatives with sodium propoxide in polar aprotic solvents (e.g., DMF) under reflux yields the target compound . Another approach uses 2-aminopyridine as a starting material, reacting with N,N-disubstituted ethyl malonamate and phosphorus oxychloride in 1,2-dichloroethane to form intermediates, which are further derivatized .
Advanced: How can radical pathways be optimized for C-3 functionalization of pyrido[1,2-a]pyrimidin-4-one derivatives?
Metal-free C-3 sulfenylation/selenylation via radical pathways is achieved using iodine as a catalyst and potassium persulfate (K₂S₂O₈) as an oxidant. Key parameters include:
- Reagent stoichiometry : A 1:1.5 molar ratio of substrate to thiol/diselenide ensures high yields (up to 95%) .
- Solvent and temperature : Reactions proceed efficiently in DMSO at 80°C, balancing reactivity and stability of radical intermediates .
- Radical scavenger testing : Use TEMPO or BHT to confirm radical involvement; inhibited reactions validate the mechanism .
- Gram-scale synthesis : Demonstrates scalability for industrial research applications .
Basic: What spectroscopic techniques are recommended for characterizing substituents on the pyrido[1,2-a]pyrimidin-4-one core?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., propoxy group integration at δ 1.0–1.5 ppm for CH₃ and δ 3.5–4.0 ppm for OCH₂) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for derivatives like 2-hydroxy-3-phenyl analogs .
- X-ray crystallography : Resolves ambiguous structures, particularly for isomers (e.g., 4H vs. 2H tautomers) .
Advanced: How can researchers resolve contradictions in biological activity data for pyrido[1,2-a]pyrimidin-4-one derivatives?
Contradictions often arise from substituent effects. For example:
- Hydroxyl vs. methyl groups : Catechol derivatives (e.g., 2-hydroxy-3-phenyl) exhibit potent aldose reductase inhibition (IC₅₀ < 1 µM), while methylated analogs show reduced activity due to loss of hydrogen-bonding interactions .
- Positional effects : 6-Halogen substituents (e.g., –F, –Cl) enhance metabolic stability but may reduce solubility, impacting in vivo efficacy .
Methodological resolution :
Advanced: What strategies are effective for introducing heterocyclic moieties via cross-coupling reactions?
- Suzuki-Miyaura coupling : Use 3-iodo-4H-pyrido[1,2-a]pyrimidin-4-one derivatives with aryl boronic acids under microwave irradiation (100°C, 30 min) for mono-arylation at the 3-position. Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base yield >85% conversion .
- Direct C–H functionalization : Metal-free conditions with iodine enable selective C-3 chalcogenation, avoiding pre-functionalized substrates .
- Late-stage diversification : Halogenated derivatives (e.g., 6-Br) allow further modifications via Ullmann or Buchwald-Hartwig couplings .
Basic: What are the typical intermediates in synthesizing pyrido[1,2-a]pyrimidin-4-one derivatives?
Key intermediates include:
- 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one : Used for nucleophilic substitution with alkoxy/amine groups .
- 2-Aminopyridine-derived precursors : React with malonates to form fused pyrimidinone rings .
- 3-Iodo derivatives : Enable cross-coupling reactions for introducing aryl/heteroaryl groups .
Advanced: How to design experiments to confirm radical intermediates in chalcogenation reactions?
- Radical trapping : Add TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) to the reaction; suppressed product formation indicates radical involvement .
- Isolation of intermediates : Use diselenides (e.g., PhSeSePh) to trap selenyl radicals, characterized via HRMS and EPR spectroscopy .
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
